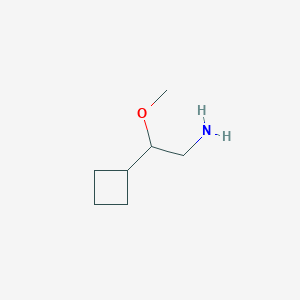

2-Cyclobutyl-2-methoxyethan-1-amine

説明

特性

IUPAC Name |

2-cyclobutyl-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7(5-8)6-3-2-4-6/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPDCNILKHFKFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521248-16-7 | |

| Record name | 2-cyclobutyl-2-methoxyethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis of 2-Cyclobutyl-2-methoxyethan-1-amine

CAS Registry Number: 1521248-16-7 Formula: C₇H₁₅NO Molecular Weight: 129.20 g/mol [1][2]

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-Cyclobutyl-2-methoxyethan-1-amine represents a classic challenge in the construction of

The cyclobutyl group introduces specific steric bulk and ring strain (~26 kcal/mol), necessitating conditions that avoid ring expansion or rearrangement. The primary synthetic challenge lies in the regioselective installation of the methoxy ether adjacent to the cyclobutyl ring while maintaining the integrity of the terminal primary amine.

This guide details a high-fidelity synthetic route utilizing an epoxide ring-opening strategy via an azide intermediate. This pathway is selected over the traditional Henry (nitroaldol) reaction to maximize regiocontrol and prevent the formation of side products associated with the alkylation of amphoteric intermediates.

Part 2: Retrosynthetic Analysis

To design a robust protocol, we disconnect the target molecule at the C-N and C-O bonds. The most logical precursor is vinylcyclobutane , a commercially available starting material that allows for the sequential introduction of oxygen and nitrogen functionalities.

Figure 1: Retrosynthetic disconnection strategy highlighting the Epoxide-Azide pathway.

Part 3: Detailed Synthetic Protocol

Route: The Epoxide-Azide Strategy

This route is preferred for its operational simplicity and the ability to protect the nitrogen center (as an azide) during the aggressive O-methylation step.

Step 1: Epoxidation of Vinylcyclobutane

Objective: Convert the alkene to a reactive epoxide scaffold.

-

Reagents: Vinylcyclobutane (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 1.2 equiv), Dichloromethane (DCM).

-

Protocol:

-

Dissolve vinylcyclobutane in DCM (0.2 M) and cool to 0 °C.

-

Add mCPBA portion-wise to control the exotherm.

-

Stir at room temperature for 12 hours.

-

Quench: Wash with saturated aqueous Na₂SO₃ (to destroy peroxides) followed by saturated NaHCO₃.

-

Purification: Distillation or flash chromatography (Silica, Hexanes/EtOAc).

-

-

Critical Insight: The cyclobutyl ring is stable to mCPBA, but temperature control is vital to prevent acid-catalyzed rearrangement of the resulting epoxide.

Step 2: Regioselective Ring Opening

Objective: Introduce the nitrogen source at the terminal position.

-

Reagents: (Cyclobutyl)oxirane (from Step 1), Sodium Azide (NaN₃, 1.5 equiv), Ammonium Chloride (NH₄Cl, 1.5 equiv), Methanol/Water (8:1).

-

Protocol:

-

Suspend the epoxide and NH₄Cl in MeOH/H₂O.

-

Add NaN₃ (Caution: Toxic).

-

Reflux at 65 °C for 8–12 hours.

-

Workup: Extract with Et₂O. Wash organic layer with brine.

-

-

Mechanism: Under these buffered conditions, the azide ion attacks the less substituted carbon (terminal position) via an S_N2 mechanism, yielding 1-cyclobutyl-2-azidoethanol . This regioselectivity is crucial; it places the hydroxyl group at the benzylic-like position adjacent to the cyclobutane, exactly where the methoxy group is required.

Step 3: O-Methylation

Objective: Convert the secondary alcohol to a methyl ether.

-

Reagents: 1-Cyclobutyl-2-azidoethanol, Sodium Hydride (NaH, 60% dispersion, 1.2 equiv), Methyl Iodide (MeI, 1.5 equiv), THF (anhydrous).

-

Protocol:

-

Dissolve the azido-alcohol in anhydrous THF under N₂ at 0 °C.

-

Add NaH slowly. Evolution of H₂ gas will be observed. Stir for 30 min to form the alkoxide.

-

Add MeI dropwise.

-

Warm to room temperature and stir for 4 hours.

-

Quench: Carefully add water at 0 °C. Extract with Et₂O.

-

-

Why this works: The azide group is non-nucleophilic toward MeI under these conditions, preventing N-methylation. This avoids the "over-alkylation" mess often seen when attempting to methylate amino-alcohols directly.

Step 4: Staudinger Reduction

Objective: Reveal the primary amine.

-

Reagents: Azide intermediate, Triphenylphosphine (PPh₃, 1.1 equiv), THF, Water.

-

Protocol:

-

Dissolve the methylated azide in THF.

-

Add PPh₃ and stir at RT until N₂ evolution ceases (formation of iminophosphorane).

-

Add water (10 equiv) and heat to 50 °C for 2 hours to hydrolyze the intermediate.

-

Purification: Acidify with 1N HCl to pull the amine into the aqueous phase. Wash the organic phase (containing PPh₃O) with DCM. Basify the aqueous phase (pH > 12) with NaOH and extract the pure amine into DCM.

-

Isolation: Dry over Na₂SO₄ and concentrate. Convert to HCl salt for storage if necessary.

-

Part 4: Process Logic & Workflow

The following diagram illustrates the decision matrix and reaction flow, ensuring the user understands the causality of each step.

Figure 2: Sequential workflow emphasizing the chemical logic of protecting group selection (Azide).

Part 5: Data Summary & Quality Control

Analytical Expectations:

| Parameter | Expected Value / Observation |

| Appearance | Colorless oil (free base) or White solid (HCl salt). |

| ¹H NMR (CDCl₃) | |

| MS (ESI) | [M+H]⁺ = 130.12 |

| Boiling Point | Est. 145–150 °C (760 mmHg) |

Troubleshooting Guide:

-

Issue: Low regioselectivity in Step 2.

-

Fix: Ensure the use of Ammonium Chloride as a buffer. Highly basic conditions (unbuffered NaN₃) can promote elimination or attack at the more substituted carbon if the ring strain influence is high.

-

-

Issue: Incomplete Methylation.

-

Fix: Ensure THF is strictly anhydrous. Use a fresh bottle of NaH.

-

Part 6: Safety & Handling

-

Sodium Azide: Highly toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM) in the ring-opening step if metal catalysts are present, though the protocol above uses MeOH. Quench azide waste with bleach (sodium hypochlorite) in a dedicated waste stream.

-

Epoxides: Potential mutagens. Handle in a fume hood.

-

Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use double-gloving and handle only in a fume hood.

References

-

Regioselective Opening of Epoxides

- Title: Regioselective Ring Opening of Epoxides with Sodium Azide in W

- Source: Fringuelli, F. et al. Journal of Organic Chemistry.

-

URL:[Link]

-

Staudinger Reduction Protocol

- Title: The Staudinger Reaction: A Powerful Tool for the Prepar

- Source: Gololobov, Y. G. et al. Tetrahedron.

-

URL:[Link]

-

Cyclobutyl Chemistry

- Title: Preparation method of 2-methoxy ethylamine (Patent CN103936599A).

Sources

- 1. 1521248-16-7|2-Cyclobutyl-2-methoxyethan-1-amine|BLD Pharm [bldpharm.com]

- 2. 2-Cyclobutyl-2-methoxyethan-1-amine - CAS号 1521248-16-7 - 摩熵化学 [molaid.com]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Henry reaction - Wikipedia [en.wikipedia.org]

2-Cyclobutyl-2-methoxyethan-1-amine as a building block in organic synthesis

An In-depth Technical Guide: 2-Cyclobutyl-2-methoxyethan-1-amine as a Strategic Building Block in Modern Organic Synthesis

Executive Summary

The imperative to enhance potency, selectivity, and pharmacokinetic profiles of novel drug candidates has driven medicinal chemists to explore beyond traditional, planar aromatic scaffolds. Three-dimensional, saturated ring systems have emerged as powerful tools in this endeavor. Among these, the cyclobutane motif offers a unique confluence of conformational rigidity and metabolic stability, rendering it an increasingly valuable component in drug design.[1][2][3] This technical guide focuses on the synthesis and potential applications of a specialized building block: 2-Cyclobutyl-2-methoxyethan-1-amine (CAS: 1521248-16-7). While not yet extensively documented in the literature, its structure combines the advantageous cyclobutyl group with a chiral methoxy-substituted backbone, presenting a compelling scaffold for introducing stereochemically defined complexity into lead compounds. This document provides a comprehensive overview of the strategic value of cyclobutane moieties, proposes a robust synthetic pathway to 2-Cyclobutyl-2-methoxyethan-1-amine, and explores its subsequent utility as a versatile building block for researchers, scientists, and drug development professionals.

Part 1: The Strategic Value of the Cyclobutyl Moiety in Medicinal Chemistry

The incorporation of a cyclobutane ring into a molecular scaffold is a deliberate strategic choice aimed at optimizing drug-like properties. Its utility stems from several key physicochemical effects:

-

Bioisosterism and Scaffold Hopping: The cyclobutane ring serves as an effective bioisostere for various common chemical groups.[4][5] Its three-dimensional, non-polar nature can mimic bulky moieties like tert-butyl groups or gem-dimethyl fragments, while 1,3-disubstituted cyclobutanes can act as conformationally restricted replacements for more flexible alkyl chains or even as non-planar surrogates for para-substituted phenyl rings.[1][4][6] This allows for "scaffold hopping" away from metabolically labile or patent-saturated chemical space.

-

Conformational Restriction: Unlike flexible aliphatic linkers, the puckered conformation of the cyclobutane ring locks substituents into well-defined spatial orientations.[1][2] This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding and presenting pharmacophoric elements in an optimal geometry.

-

Improved Metabolic Stability: The high C(sp³)-character and inherent strain of the cyclobutane ring make it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains or electron-rich aromatic systems.[1][7] This often translates to improved half-life and bioavailability of drug candidates.

-

Enhanced Physicochemical Properties: The introduction of saturated, three-dimensional structures generally leads to increased aqueous solubility and lower melting points compared to flat, aromatic analogues, which can improve formulation and administration characteristics.[1]

Part 2: Physicochemical Properties of 2-Cyclobutyl-2-methoxyethan-1-amine

A thorough understanding of a building block's properties is essential for its effective deployment in a synthetic campaign. Below is a summary of the known and predicted properties of the title compound.

| Property | Value | Source |

| CAS Number | 1521248-16-7 | [8] |

| Molecular Formula | C₇H₁₅NO | [8] |

| Molecular Weight | 129.20 g/mol | [8] |

| Predicted XlogP | 0.5 | PubChem |

| Predicted pKa (Amine) | ~9.5 - 10.5 | (Estimated) |

| Appearance | Colorless oil | (Predicted) |

The primary amine provides a basic handle for salt formation and a nucleophilic site for a wide array of chemical transformations. The methoxy group introduces a potential hydrogen bond acceptor and, critically, creates a stereocenter, allowing for the synthesis of enantiomerically pure derivatives for stereochemistry-activity relationship (SAR) studies.

Part 3: A Proposed Synthetic Pathway via Nitroaldol (Henry) Reaction

Step 1: Synthesis of 1-Cyclobutyl-2-nitroethan-1-ol (Henry Reaction)

The Henry (or nitroaldol) reaction is an ideal choice for the initial C-C bond formation, as it couples an aldehyde with a nitroalkane to generate a β-nitro alcohol.[9][10][11] This transformation directly installs the required carbon skeleton and introduces the nitrogen atom in the form of a versatile nitro group.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxaldehyde (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent such as isopropanol or THF (0.5 M).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a catalytic amount of a suitable base, such as triethylamine (0.2 eq) or DBU (0.1 eq), dropwise. The choice of a mild base is crucial to prevent dehydration of the product.[12]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of NH₄Cl, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude β-nitro alcohol can be purified by flash column chromatography on silica gel.

Causality: The acidity of the α-proton of nitromethane (pKa ≈ 10) allows for deprotonation by a mild base to form a nucleophilic nitronate anion.[10] This anion then adds to the electrophilic carbonyl carbon of cyclobutanecarboxaldehyde. A catalytic amount of base is sufficient as the base is regenerated upon protonation of the resulting alkoxide by another molecule of nitromethane.

Step 2: Synthesis of 1-Cyclobutyl-1-methoxy-2-nitroethane (O-Methylation)

With the secondary alcohol in hand, the next step is the introduction of the methoxy group. A standard Williamson ether synthesis is a reliable method for this transformation.

Protocol:

-

Reaction Setup: Dissolve the purified 1-cyclobutyl-2-nitroethan-1-ol (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.

-

Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality: The strong base (NaH) is required to deprotonate the secondary alcohol, forming a sodium alkoxide. This potent nucleophile then displaces the iodide from methyl iodide in a classic Sₙ2 reaction to form the methyl ether. Anhydrous conditions are critical to prevent quenching of the sodium hydride.

Step 3: Synthesis of 2-Cyclobutyl-2-methoxyethan-1-amine (Nitro Reduction)

The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding the product and water as the only by-product.

Protocol:

-

Reaction Setup: Dissolve 1-cyclobutyl-1-methoxy-2-nitroethane (1.0 eq) in methanol or ethanol (0.2 M) in a hydrogenation flask.

-

Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 5-10 mol% by weight) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen, then charge with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Reaction Monitoring: Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-18 hours). Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine is often of high purity, but can be further purified by distillation or chromatography if necessary.

Causality: The palladium catalyst facilitates the dissociative adsorption of molecular hydrogen onto its surface, generating reactive palladium-hydride species. The nitro group is then sequentially reduced on the catalyst surface, passing through nitroso and hydroxylamine intermediates before yielding the final primary amine.[13]

Part 4: Applications in Complex Molecule Synthesis

The primary amine of 2-Cyclobutyl-2-methoxyethan-1-amine is a versatile functional handle, enabling its seamless integration into a variety of synthetic routes common in drug discovery programs.

-

Amide Bond Formation: As a primary amine, the building block will readily react with activated carboxylic acids (e.g., acyl chlorides) or with carboxylic acids in the presence of standard peptide coupling reagents (HATU, EDC, etc.) to form stable amide bonds. This is the most common linkage in peptide-based drugs and a frequent structural motif in small molecule inhibitors.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride provides a direct route to secondary amines, allowing for the rapid expansion of a molecule and exploration of SAR.

-

N-Alkylation and N-Arylation: The amine can be further functionalized through reactions such as Buchwald-Hartwig amination to form N-aryl bonds or through standard alkylation procedures to generate secondary and tertiary amines.[14]

The strategic incorporation of this building block can be envisioned in a lead optimization campaign. For instance, replacing a metabolically vulnerable or overly flexible N-isopropoxy-ethylamine side chain in a hypothetical kinase inhibitor with the 2-cyclobutyl-2-methoxyethan-1-amine moiety could simultaneously block a site of metabolism and lock the side chain into a more defined conformation, potentially leading to a significant improvement in both potency and pharmacokinetic profile.

Conclusion

2-Cyclobutyl-2-methoxyethan-1-amine represents a highly promising, albeit currently underutilized, building block for modern organic synthesis and medicinal chemistry. Its unique topology combines the well-documented benefits of the cyclobutyl ring—conformational rigidity and metabolic stability—with a chiral methoxy-amine backbone. The proposed synthetic route, leveraging the reliable Henry reaction, offers a practical and scalable method for its preparation. The versatile primary amine functionality ensures its broad applicability in constructing complex molecular architectures. For researchers aiming to increase the three-dimensional character and optimize the ADME properties of their lead compounds, 2-Cyclobutyl-2-methoxyethan-1-amine offers a compelling and strategically sound addition to the synthetic chemist's toolbox.

References

-

Chemspace. Bioisosteric Replacements. [Link]

-

Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

-

Wikipedia. Henry reaction. [Link]

-

Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. [Link]

-

Master Organic Chemistry. Henry Reaction. [Link]

-

SynArchive. Henry Reaction. [Link]

-

ResearchGate. Merck's approach to a cyclobutyl building block via a BCB intermediate. [Link]

-

YouTube. (2018, October 14). Henry Reaction (Nitroaldol reaction). [Link]

-

PubMed Central (PMC). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. [Link]

-

Organic Chemistry Portal. Henry Reaction. [Link]

-

ResearchGate. (2018). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. [Link]

-

PubMed Central (PMC). (2014, June 24). Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation. [Link]

-

Moshang Chemical. 2-Cyclobutyl-2-methoxyethan-1-amine. [Link]

-

PubMed Central (PMC). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

ChemRxiv. (2022). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

-

Organic Chemistry Portal. Cyclobutane synthesis. [Link]

-

PubMed. (2014, July 4). C-H bond activation. Regioselective ketone α-alkylation with simple olefins via dual activation. [Link]

-

Royal Society of Chemistry Publishing. Reduction of substituted nitro compounds with tri-n-butyltin hydride. [Link]

-

PubMed Central (PMC). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. [Link]

-

Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

Semantic Scholar. Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. [Link]

-

YouTube. (2020, May 15). SYNTHETIC ROUTES 1. [Link]

- Google Patents. (2006, December 14).

-

Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

-

ResearchGate. Synthesis of 1,3-bifunctional cyclobutane derivatives with α-CHF2/CF3 group – advanced building blocks for medicinal chemistry. [Link]

-

Reddit. (2025, March 6). Why it says 1-cyclobutylmethyl and not 1-methylcyclobutyl? [Link]

-

PubMed. (1997, November 28). Alkylation of Acetonitrile. [Link]

-

PubMed. (2019, January 24). Effect of α-Methoxy Substitution on the Anti-HIV Activity of Dihydropyrimidin-4(3 H). [Link]

-

ResearchGate. (2025, March 24). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. [Link]

- Google Patents. (1990). Process for preparing methoxyacetic acid.

-

National Institutes of Health. (2024). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. [Link]

-

ResearchGate. Ir(III)‐Catalyzed C−H Alkylation of Aryl Ketone and Chromanone under Mild Conditions; Two‐Step Synthesis of Cytosporones B and N. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. researchgate.net [researchgate.net]

- 4. chem-space.com [chem-space.com]

- 5. enamine.net [enamine.net]

- 6. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 8. 2-Cyclobutyl-2-methoxyethan-1-amine - CAS号 1521248-16-7 - 摩熵化学 [molaid.com]

- 9. Henry reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. synarchive.com [synarchive.com]

- 12. Henry Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Renaissance of Ring Strain: A Technical Guide to Cyclobutane-Containing Amines

Executive Summary

For decades, the cyclobutane ring was viewed by medicinal chemists as a synthetic liability—too strained for stability and too difficult to construct. That paradigm has shifted. With the FDA approval of Ivosidenib (Tibsovo) , which features a 1,1-difluorocyclobutane-3-amine moiety, this scaffold has graduated from academic curiosity to a validated pharmacophore.

This guide analyzes the biological utility of cyclobutane-containing amines. Unlike the planar cyclopropane or the flexible cyclopentane, the cyclobutane ring adopts a unique "puckered" conformation (approx. 30° dihedral angle).[1] This structural feature allows for precise vector positioning of amine substituents, enabling high-affinity interactions with target proteins while simultaneously increasing the fraction of sp³ carbons (

Part 1: Structural Pharmacology & The "Pucker" Effect[2]

The biological activity of cyclobutane amines is governed by their topology. While cyclopropane is rigid and planar, and cyclopentane is flexible (envelope), cyclobutane exists in a dynamic equilibrium between two puckered conformations.

The Vector Analysis

The "pucker" relieves torsional strain between vicinal methylene groups. For a drug developer, this means 1,3-disubstituted cyclobutanes can display substituents in pseudo-equatorial or pseudo-axial orientations that are distinct from those accessible by cyclohexanes or linear chains.

-

Bioisosterism: The cyclobutane diamine scaffold is often used as a rigid bioisostere for piperazine or 1,2-ethylenediamine.

-

Lipophilicity Modulation: Replacing a gem-dimethyl group with a cyclobutane ring often lowers

slightly while maintaining steric bulk, improving metabolic stability by removing labile methyl hydrogens.

Visualization: The Conformational Decision Matrix

Figure 1: Decision matrix for deploying cyclobutane scaffolds to solve specific medicinal chemistry bottlenecks.

Part 2: Therapeutic Classes & Case Studies

Oncology: The Ivosidenib Breakthrough

The most prominent example of a cyclobutane amine in modern therapy is Ivosidenib , an IDH1 inhibitor.[1]

-

Structure: Contains a 1-amino-3,3-difluorocyclobutane moiety.

-

Function: The cyclobutane ring acts as a spacer that positions the amine for hydrogen bonding while the gem-difluoro group modulates the pKa of the amine (lowering it) and blocks metabolic oxidation.

-

Significance: This proves the scaffold is stable enough for oral administration and capable of CNS penetration.

Neuroscience: NMDA and GABA Modulation

Historically, the first major interest in this scaffold came from amino acid analogues.

-

ACBC (1-aminocyclobutane-1-carboxylic acid):

-

Acts as a partial agonist at the NMDA receptor glycine site.[2]

-

Mechanism: The rigid ring locks the amine and carboxylate in a specific orientation that mimics the bioactive conformation of glycine but with restricted rotation.

-

-

GABA Analogues: 1,3-disubstituted aminocyclobutanes have been synthesized to map the restricted conformation of GABA receptors. The cis-isomer often shows distinct selectivity profiles compared to the trans-isomer, validating the "vector analysis" theory.

Comparative Data: Cyclobutane vs. Traditional Linkers

| Property | Ethyl Linker (-CH2-CH2-) | Cyclobutane Linker | Impact on Drug Design |

| Entropy | High (Rotatable) | Low (Rigid) | Reduced entropic penalty upon binding.[3] |

| Metabolic Stability | Low (CYP oxidation) | High | Ring strain and lack of abstractable H's protect the core. |

| Vector Angle | Variable | Fixed (~150° trans / ~30° cis) | Enables precise pharmacophore placement. |

| Fsp3 Score | High | High | Correlates with better solubility/lower toxicity. |

Part 3: Synthetic Access & Experimental Protocols

Constructing the cyclobutane amine requires overcoming ring strain (approx. 26 kcal/mol). The most robust method for generating the amine functionality on the ring is the Curtius Rearrangement of a cyclobutane carboxylic acid, or the direct [2+2] Photocycloaddition .

Protocol: Synthesis of cis-3-Phenylcyclobutan-1-amine

Context: This protocol describes the conversion of a commercially available cyclobutane carboxylic acid to the amine via the Curtius rearrangement, a standard method to access this scaffold.

Reagents:

-

cis-3-phenylcyclobutane-1-carboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)[4]

-

tert-Butanol (t-BuOH) (Solvent/Reactant)

-

4M HCl in Dioxane

Step-by-Step Methodology:

-

Acyl Azide Formation:

-

Dissolve cis-3-phenylcyclobutane-1-carboxylic acid in anhydrous toluene/THF (1:1) under

atmosphere. -

Add TEA followed by dropwise addition of DPPA at 0°C.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Self-Validation: Monitor by TLC; the acid spot should disappear.

-

-

Curtius Rearrangement (Isocyanate Intermediate):

-

Heat the reaction mixture to 80°C. Evolution of

gas indicates the rearrangement of the acyl azide to the isocyanate. -

Safety: Ensure proper venting of nitrogen gas.

-

-

Boc-Protection (Trapping):

-

Add excess t-BuOH to the reaction mixture at 80°C.

-

Reflux for 12–16 hours. The isocyanate reacts with t-BuOH to form the tert-butyl carbamate (Boc-protected amine).

-

Cool and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc).

-

-

Deprotection to Amine Salt:

-

Dissolve the Boc-intermediate in minimal Dichloromethane (DCM).

-

Add 4M HCl in Dioxane (5 equiv) at 0°C.

-

Stir at RT for 4 hours. A white precipitate (the amine hydrochloride salt) should form.

-

Filter, wash with diethyl ether, and dry under vacuum.

-

Workflow Visualization

Figure 2: Synthetic pathway for converting cyclobutane acids to amines via Curtius Rearrangement.

Part 4: Future Outlook & "Rule of 4"

The field is moving toward spirocyclic cyclobutanes and bicyclo[1.1.1]pentanes (which contain a cyclobutane substructure). The "Rule of 4" (referring to the ring size) is becoming a heuristic for increasing solubility in fragment-based drug discovery (FBDD).

Key trends to watch:

-

Photoredox Catalysis: Using [2+2] cycloadditions to stitch alkenes and enamines directly, avoiding the carboxylic acid intermediate.

-

C-H Activation: Direct functionalization of the cyclobutane ring to introduce amines at the 3-position (distal C-H activation).

References

-

BenchChem. (2025).[3][5][6][7] The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. Retrieved from 3

-

Radboud Repository. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from 8

-

Watson, G. B., et al. (1989). 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor.[9] European Journal of Pharmacology. Retrieved from 9

-

PharmaBlock. (2024).[10] Cyclobutane Derivatives in Drug Discovery. Retrieved from 1

-

Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from 10

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 1-Aminocyclobutane-1-carboxylic Acid | 1-Aminocyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Discovery and Synthesis of Novel Chiral Amines with Cyclobutane Scaffolds: A Technical Guide for Drug Development

Executive Summary: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the shift from planar, sp2-hybridized aromatic rings to sp3-enriched, three-dimensional architectures is a proven strategy to improve the clinical success rates of drug candidates. Among these novel architectures, chiral cyclobutane scaffolds have emerged as highly valuable bioisosteres[1]. The cyclobutane ring offers a unique puckered conformation, longer C–C bond lengths, and specific exit vectors (EVP) that allow for precise spatial arrangement of pharmacophores[2].

When functionalized with chiral amines, these cyclobutane scaffolds provide conformationally restricted building blocks that exhibit lower crystal lattice energy (improving aqueous solubility) and enhanced metabolic stability compared to their acyclic or aromatic counterparts[1]. This whitepaper provides an in-depth technical analysis of the state-of-the-art synthetic workflows, mechanistic pathways, and validated protocols for discovering and synthesizing novel chiral cyclobutylamines.

Structural & Physicochemical Rationale

To understand why chiral cyclobutylamines are highly sought after, we must analyze the causality behind their physicochemical behavior:

-

High Strain Energy as a Synthetic Driving Force: The cyclobutane ring possesses a strain energy of approximately 26.3 kcal/mol[1]. While this makes the ring relatively inert biologically, it provides a powerful thermodynamic driving force during synthesis (e.g., strain-release ring-opening reactions)[3].

-

The Thorpe-Ingold Effect: Substituting the cyclobutane ring (e.g., with gem-dimethyl or chiral amine groups) drastically alters its strain energy and conformational bias, locking the amine into a specific orientation that can perfectly match a target protein's binding pocket[1].

-

Bioisosterism: Chiral cyclobutylamines act as superior bioisosteres for anilines and benzylamines. By replacing the planar phenyl ring with a cyclobutane core, researchers reduce the overall lipophilicity (LogP) and decrease the risk of toxicological liabilities associated with aniline metabolism[4].

State-of-the-Art Synthetic Workflows

The asymmetric construction of cyclobutane amines has historically been a formidable challenge[5]. However, recent breakthroughs in catalysis and photochemistry have unlocked highly efficient pathways.

Lewis Acid-Catalyzed (3+2+2) Cycloaddition/Ring-Opening

A modular strategy utilizes Bicyclo[1.1.0]butanes (BCBs) reacting with triazinanes. The central C–C bond of the BCB is highly strained. Lewis acid activation lowers the LUMO of this bond, promoting an SN2 nucleophilic addition of formaldimine (generated in situ from the triazinane). This forms a 2,4-diazabicyclo[4.1.1]octane (aza-BCO) intermediate, which subsequently undergoes stereocontrolled ring-opening to yield syn-diastereoselective cyclobutylamines[3].

Mechanistic pathway of BCB (3+2+2) cycloaddition to chiral cyclobutylamine.

Photoredox-Mediated Dynamic Kinetic Resolution (DKR)

For racemic cyclobutylamines, the Knowles Group has demonstrated a brilliant dynamic resolution method. An Ir(III) photocatalyst and an achiral thiol co-catalyst mediate the racemization of α-chiral amines under redox-neutral conditions. The thiol acts as a Hydrogen Atom Transfer (HAT) agent, abstracting the α-hydrogen to form a prochiral radical. In the presence of a chiral resolving acid, the desired enantiomer continuously precipitates as an insoluble diastereomeric salt, driving the equilibrium to 100% theoretical yield via Le Chatelier's principle[6].

Photoredox dynamic kinetic resolution of racemic amines via HAT and crystallization.

Quantitative Data Presentation

The following table summarizes the performance metrics of the leading synthetic strategies for chiral cyclobutylamines, allowing medicinal chemists to select the optimal route based on scale and required selectivity.

| Synthetic Strategy | Key Reagents / Catalysts | Yield Range (%) | Selectivity (ee / dr) | Scalability | Ref |

| (3+2+2) Cycloaddition / Ring-Opening | BCB, Triazinane, Lewis Acid (e.g., Mg/Ni) | 60–85% | >95:5 dr (syn) | Multigram | [3] |

| Photoredox Dynamic Kinetic Resolution | Ir(III) photocatalyst, Thiol, Chiral Acid | 75–92% | >90% ee | Gram-scale | [6] |

| Enantioselective C–H Arylation | Pd(II), Chiral MPASA ligand, Aryl Iodide | 50–80% | >95% ee | Milligram–Gram | [7] |

| De Novo Synthesis of 2-OH-Cyclobutylamines | N-Cbz-2-amino-cyclobutanone, NaOH | ~14% (5 steps) | Pure enantiomers | Decagram | [8] |

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols incorporate causality explanations and self-validating in-process controls.

Protocol A: Synthesis of Syn-Diastereoselective Cyclobutylamines via (3+2+2) Cycloaddition[3]

Objective: Construct a highly substituted cyclobutylamine core from a bicyclo[1.1.0]butane (BCB) precursor.

-

Catalyst Activation (Causality: Lowering LUMO):

-

Step: In an argon-filled glovebox, dissolve the Lewis Acid catalyst (e.g., Ni(II) or Mg(II) complex, 10 mol%) in anhydrous dichloromethane (DCM).

-

Causality: The anhydrous environment is critical. Moisture coordinates to the Lewis acidic metal center, preventing it from effectively binding to the highly strained central C–C bond of the BCB.

-

-

Substrate Addition:

-

Step: Add the triazinane precursor (1.2 equiv) and the BCB derivative (1.0 equiv) to the catalyst solution at –20 °C.

-

Causality: The low temperature suppresses non-selective background polymerization of the BCB, ensuring the in situ generated formaldimine attacks the activated BCB selectively.

-

-

Cycloaddition & Ring-Opening:

-

Step: Stir the reaction mixture for 12–24 hours, allowing it to slowly warm to room temperature.

-

Self-Validation (In-Process Control): Monitor the reaction via 1H NMR aliquots. The disappearance of the highly shielded BCB bridgehead protons (typically ~1.0–1.5 ppm) and the transient appearance of the aza-BCO intermediate confirm the (3+2+2) pathway is active.

-

-

Quench and Isolation:

-

Step: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography to isolate the syn-cyclobutylamine.

-

Protocol B: Photoredox-Mediated Dynamic Resolution of Racemic Amines[6]

Objective: Convert a racemic mixture of α-chiral cyclobutylamines into a single enantiomer via redox-neutral HAT racemization and selective crystallization.

-

Reaction Assembly:

-

Step: In a borosilicate glass vial, combine the racemic cyclobutylamine (1.0 equiv), Ir(III) photocatalyst (1 mol%), achiral thiol co-catalyst (10 mol%), and a specific chiral resolving acid (e.g., a chiral phosphoric acid or tartaric acid derivative, 1.0 equiv) in a carefully selected solvent mixture (e.g., MeCN/MeOH).

-

Causality: The solvent must be precisely tuned so that the racemic amine and the resolving acid are soluble, but the resulting matched diastereomeric salt is highly insoluble.

-

-

Irradiation & Equilibration:

-

Step: Irradiate the vigorously stirring mixture with blue LEDs (440–450 nm) at ambient temperature for 24–48 hours.

-

Causality: Blue light excites the Ir(III) catalyst, which oxidizes the thiol to a thiyl radical. The thiyl radical abstracts the α-hydrogen of the soluble amine enantiomer (the one not precipitated), creating a planar radical that erases the stereocenter. As it re-accepts a hydrogen atom, it forms both enantiomers. The "desired" enantiomer immediately precipitates as the salt, driving the reaction forward.

-

-

Filtration and Free-Basing (Self-Validation):

-

Step: Filter the suspension to collect the insoluble diastereomeric salt. Wash with cold solvent.

-

Self-Validation: Perform Chiral HPLC on both the filtrate and the free-based precipitate. A successful dynamic resolution will show >90% ee in the precipitate and near-zero concentration of the amine in the filtrate, validating that the racemization-precipitation cycle reached completion.

-

References

-

Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. ResearchGate.[Link]

-

Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. ResearchGate.[Link]

-

Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters - ACS Publications.[Link]

-

A practical synthesis of (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines. SSRN.[Link]

-

A practical synthesis of Cbz protected (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines. ResearchGate.[Link]

-

Catalytic Enantioselective Synthesis of α-(Benzylamino)cyclobutanones. ResearchGate.[Link]

-

Publications - The Knowles Group. Princeton University. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (PMC).[Link]

-

Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. PubMed (NIH).[Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Publications – The Knowles Group [knowleslab.princeton.edu]

- 7. Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. papers.ssrn.com [papers.ssrn.com]

Enantioselective Synthesis of Chiral Amines: A Technical Guide to Modern Catalytic Paradigms

Executive Summary

Chiral amines are indispensable structural motifs in modern drug discovery, present in approximately 40–45% of all small-molecule active pharmaceutical ingredients (APIs) [1]. As the pharmaceutical industry shifts away from wasteful classical resolution methods, asymmetric catalysis has become the gold standard for establishing stereogenic C–N bonds.

This technical guide provides an in-depth analysis of the three dominant paradigms in chiral amine synthesis: Transition-Metal Catalyzed Asymmetric Hydrogenation (AH) , Biocatalytic Transamination , and Organocatalytic Reductive Amination . As a Senior Application Scientist, my objective is to move beyond theoretical overviews and provide actionable, self-validating protocols grounded in mechanistic causality.

Mechanistic Paradigms: The "Why" Behind the Chemistry

Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)

Historically, the asymmetric hydrogenation of imines and enamines using Rhodium, Iridium, or Ruthenium complexes with chiral phosphorus ligands has been the workhorse of industrial amine synthesis [2].

-

The Causality: These metals facilitate the oxidative addition of H₂, while the steric bulk of the chiral phosphine ligand (e.g., BINAP, Josiphos) dictates the facial selectivity of hydride insertion into the C=N bond.

-

The Limitation: Despite exceptionally high turnover numbers (TON), the stringent regulatory limits on heavy metal residues in APIs and the requirement for high-pressure H₂ infrastructure often necessitate alternative approaches.

Biocatalysis: Engineered Transaminases

Amine transaminases (ATAs) utilize pyridoxal 5'-phosphate (PLP) as a cofactor to transfer an amino group from a donor (e.g., isopropylamine) to a prochiral ketone.

-

The Causality: Wild-type ATAs possess a narrow binding pocket, restricting their use to small aliphatic substrates. However, through directed evolution—utilizing substrate walking and in silico modeling—enzymes can be engineered to accommodate bulky, pharmaceutically relevant ketones, achieving perfect (>99.9%) enantioselectivity under ambient conditions [3].

Organocatalysis: Chiral Phosphoric Acids (CPAs)

Organocatalytic reductive amination bypasses the instability of aliphatic ketimines by performing imine formation and reduction in a single pot.

-

The Causality: CPAs derived from BINOL act as bifunctional catalysts. They utilize Brønsted acid activation to protonate the imine (forming an iminium ion) while simultaneously acting as a Lewis base. The chiral phosphate counterion forms a highly organized hydrogen-bonded ion pair, directing the trajectory of a stoichiometric hydride donor (like a Hantzsch ester or benzothiazoline) to a single face of the iminium [4].

Quantitative Paradigm Comparison

To facilitate strategic decision-making in route scouting, the following table summarizes the operational metrics of each paradigm based on recent literature[1][2][3][4][5].

| Catalytic Paradigm | Catalyst Type | Hydrogen / Amine Source | Typical Enantioselectivity (ee) | Key Advantages | Primary Limitations |

| Transition-Metal AH | Ir, Rh, Ru + Chiral Phosphines | H₂ Gas | 90 – 99% | High TON/TOF, highly scalable | Heavy metal toxicity, high-pressure equipment |

| Biocatalysis | Engineered Transaminases | Isopropylamine | > 99.5% | Perfect stereocontrol, green chemistry | Requires extensive protein engineering for new substrates |

| Organocatalysis | Chiral Phosphoric Acids (CPA) | Hantzsch Ester / Benzothiazoline | 80 – 98% | Metal-free, mild conditions, bypasses imine isolation | Requires stoichiometric organic hydride donors |

Deep Dive 1: Biocatalytic Transamination (The Sitagliptin Paradigm)

The pinnacle of industrial biocatalysis is the synthesis of sitagliptin, the active ingredient in Januvia®. Merck and Codexis replaced a toxic, high-pressure Rh-catalyzed enamine hydrogenation with a highly engineered Arthrobacter transaminase [3]. Because the pro-sitagliptin ketone contains a bulky trifluorophenyl group, wild-type enzymes showed <15% yield. By opening the binding pocket via directed evolution, the engineered enzyme achieved 99.95% ee and eliminated heavy metal waste.

Biocatalytic transamination pathway utilizing engineered enzymes and Le Chatelier's principle.

Protocol 1: Self-Validating Transaminase Screening Workflow

This protocol is designed for the initial screening of engineered transaminase libraries against a novel prochiral ketone.

-

Step 1: Reaction Matrix Setup & Controls

-

Action: In a 96-well deep-well plate, dispense 10 mg/mL of lyophilized transaminase variants into 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Self-Validation Mechanism: Include two critical controls. Control A (Negative): Empty vector lysate to establish the baseline of non-enzymatic background amination. Control B (Positive): Wild-type ATA with acetophenone to confirm PLP cofactor viability.

-

-

Step 2: Substrate Addition & Thermodynamic Shifting

-

Action: Add the prochiral ketone (50 mM final concentration) dissolved in DMSO (10% v/v final). Add isopropylamine (i-PrNH₂) at a 10-fold molar excess (500 mM).

-

Causality: DMSO is required as a cosolvent because bulky pharmaceutical intermediates are highly insoluble in aqueous buffers. The massive excess of i-PrNH₂ drives the unfavorable thermodynamic equilibrium forward via Le Chatelier's principle.

-

-

Step 3: Incubation and In Situ Product Removal (ISPR)

-

Action: Seal the plate with a gas-permeable membrane and incubate at 30°C with 250 rpm shaking for 24 hours. Use a mild nitrogen sweep over the plate.

-

Causality: The nitrogen sweep actively evaporates the volatile acetone byproduct generated from i-PrNH₂, preventing the reverse reaction and locking the product in the amine state.

-

-

Step 4: Orthogonal Validation (LC-MS & Chiral HPLC)

-

Action: Quench the reaction with 1 volume of acetonitrile. Centrifuge to pellet proteins. Analyze the supernatant via LC-MS for conversion and Chiral HPLC for ee.

-

Self-Validation Mechanism: Before analyzing the enzymatic wells, inject a chemically synthesized racemic standard of the target amine. This proves that the chiral stationary phase can baseline-resolve the enantiomers, ensuring the >99% ee readouts from the enzyme wells are not false positives due to co-elution.

-

Deep Dive 2: Organocatalytic Reductive Amination

While biocatalysis is ideal for manufacturing, organocatalysis offers rapid, highly tunable route scouting without the need for protein engineering. MacMillan and Akiyama independently pioneered the use of Chiral Phosphoric Acids (CPAs) for the direct reductive amination of aliphatic ketones [4][5].

Catalytic cycle of CPA-mediated asymmetric reductive amination via dual activation.

Protocol 2: CPA-Catalyzed Reductive Amination of Aliphatic Ketones

This protocol utilizes benzothiazoline as the hydride donor, which has been shown to yield superior enantioselectivity over traditional Hantzsch esters for aliphatic substrates [5].

-

Step 1: In Situ Imine Pre-assembly

-

Action: In a flame-dried Schlenk flask under argon, combine the aliphatic ketone (1.0 equiv) and p-anisidine (1.05 equiv) in anhydrous dichloromethane (DCM). Add activated 4Å molecular sieves and stir for 2 hours at room temperature.

-

Causality: Aliphatic ketimines are notoriously unstable and prone to hydrolysis. Generating them in situ with molecular sieves removes water, driving quantitative condensation without requiring the isolation of the fragile intermediate.

-

-

Step 2: Dual-Activation Catalysis

-

Action: Cool the reaction mixture to -20°C. Add the BINOL-derived Chiral Phosphoric Acid (e.g., TRIP-PA, 5 mol%).

-

Causality: Lowering the temperature increases the rigidity of the hydrogen-bonded transition state between the CPA and the iminium ion, which is critical for maximizing facial discrimination and ee.

-

-

Step 3: Stereocontrolled Hydride Transfer

-

Action: Add 2-phenylbenzothiazoline (1.2 equiv) dropwise. Stir at -20°C for 24 hours.

-

Causality: Benzothiazoline is selected over Hantzsch esters because its planar, rigid structure interacts more intimately with the chiral pocket of the CPA-iminium complex, preventing background (uncatalyzed) racemic reduction.

-

-

Step 4: Self-Validation & Chiral SFC Analysis

-

Action: Filter through a short pad of silica to remove the catalyst and sieves, concentrate, and analyze via Chiral Supercritical Fluid Chromatography (SFC).

-

Self-Validation Mechanism: Run a parallel reaction utilizing 5 mol% of diphenyl phosphate (an achiral, structurally similar phosphoric acid). This generates a strictly racemic product under identical kinetic conditions. Comparing the conversion rates of the chiral vs. achiral reactions validates that the CPA is actively accelerating the reaction (ligand-accelerated catalysis) rather than merely acting as a background spectator.

-

Future Perspectives

References

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews (ACS) |[Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation (PMC) | National Institutes of Health |[Link]

-

Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture | Science (Savile et al., 2010) |[Link]

-

Enantioselective Organocatalytic Reductive Amination | Journal of the American Chemical Society (MacMillan et al., 2005) |[Link]

-

Enantioselective organocatalytic reductive amination of aliphatic ketones by benzothiazoline as hydrogen donor | Chemical Communications (Akiyama et al., 2012) |[Link]

The Cyclobutane Renaissance in Medicinal Chemistry: Bioisosterism, Synthesis, and Clinical Impact

Executive Summary

For decades, medicinal chemistry was dominated by "flatland"—the extensive use of planar aromatic rings which, while synthetic friendly, often led to poor solubility and suboptimal metabolic profiles. The modern shift toward increasing the fraction of sp³-hybridized carbons (

This technical guide analyzes the role of cyclobutane in contemporary drug design, detailing its physicochemical properties, bioisosteric utility, and synthetic accessibility.[6][7]

Part 1: Physicochemical & Structural Core[4]

The "Puckered" Conformation

The defining feature of the cyclobutane ring is its deviation from planarity. To relieve torsional strain (eclipsing interactions of C-H bonds), the ring adopts a puckered or "butterfly" conformation.[1]

-

Puckering Angle: Typically 25°–35° .[4]

-

Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at physiological temperatures unless locked by substituents.[1][3]

-

Strain Energy: ~26.3 kcal/mol (slightly lower than cyclopropane's 27.5 kcal/mol but significantly higher than cyclopentane's 6.2 kcal/mol).[1][2][3]

Bioisosteric Relationships

Cyclobutane serves as a versatile bioisostere for several common motifs. Its ability to modulate lipophilicity (

| Feature | Gem-Dimethyl Group | Cyclobutane Ring | Bioisosteric Advantage |

| Bond Angle | ~109.5° (Tetrahedral) | ~88° (C-C-C) | Compresses bond angle; alters vector of attached groups.[1][2][3][4] |

| Space Filling | Rotatable methyls | Tied-back methylenes | Reduces entropic penalty upon binding; lowers lipophilicity.[2][3][4] |

| Metabolic Liability | High (exposed methyls) | Low/Medium | Removes labile terminal methyl protons; blocks oxidation.[1] |

| Cis/Trans Isomerism | N/A | Possible | Can mimic alkene geometry while preventing isomerization.[4] |

Visualizing the Bioisostere Logic

The following diagram illustrates the structural logic of replacing a gem-dimethyl group or an alkene with a cyclobutane scaffold.

Caption: Cyclobutane acts as a rigidified bioisostere, bridging the gap between flexible alkyl chains and planar alkenes.[1][2][3][4][8]

Part 2: Case Studies in Approved Drugs[4]

Carboplatin: The Leaving Group Modulator

Carboplatin represents the most classic application of cyclobutane, specifically the cyclobutane-1,1-dicarboxylate (CBDCA) moiety.[1][2][3][4]

-

Role: The CBDCA group acts as a bidentate leaving group for the Platinum(II) center.[1]

-

Mechanism: Compared to the dichloride leaving groups of Cisplatin, the chelated cyclobutane dicarboxylate is much more stable. This slows the rate of aquation (hydrolysis) significantly.[1][3]

-

Clinical Outcome: The slower activation rate leads to a longer half-life and reduced peak plasma levels of reactive species, drastically lowering nephrotoxicity and emetogenicity compared to Cisplatin.[4]

Ivosidenib (AG-120): Metabolic Blocking via Fluorination

Ivosidenib , an IDH1 inhibitor for acute myeloid leukemia, utilizes a 3,3-difluorocyclobutyl amine.[1][2][3][4]

-

Role: The cyclobutane ring replaces a traditional cyclohexyl or aliphatic chain.

-

Mechanism: The incorporation of fluorine at the 3-position of the ring lowers the pKa of the amine (via inductive effect) and blocks metabolic oxidation at the typically labile C3 position. The ring puckering also orients the amine for optimal binding within the IDH1 active site.

Apalutamide: Spirocyclic Rigidity

Apalutamide , an androgen receptor antagonist, features a spirocyclic cyclobutane fused to a thiohydantoin core.

-

Role: The spiro-cyclobutane imposes severe conformational restriction.[2][4]

-

Mechanism: This rigidity locks the molecule into a bioactive conformation that antagonizes the androgen receptor more potently than flexible analogs, while preventing the "induced fit" required for agonism (a problem seen with first-generation anti-androgens).[1]

Part 3: Synthetic Methodologies & Experimental Protocol

The construction of cyclobutane rings is non-trivial due to ring strain. The most robust method in medicinal chemistry is the [2+2] Photocycloaddition .

Core Synthetic Workflow: [2+2] Photocycloaddition

This reaction allows for the rapid assembly of complex cyclobutane cores from simple alkene precursors, often with high stereocontrol when chiral catalysts or auxiliaries are used.[1]

Caption: Step-wise mechanism of [2+2] photocycloaddition, the primary route to cyclobutane scaffolds.

Detailed Protocol: Enantioselective Synthesis of a Cyclobutane Building Block

Context: Synthesis of a chiral 3-substituted cyclobutanone via [2+2] photocycloaddition of 2-cyclohexenone and an alkene, adapted for lead optimization.[1][2][3][4]

Reagents & Equipment:

-

Substrate: 2-Cyclohexenone (1.0 equiv).

-

Partner: Terminal Olefin (e.g., 4-penten-1-ol derivative) (5.0 equiv).[1][2][3][4]

-

Catalyst: Chiral Oxazaborolidine-Lewis Acid Complex (10-20 mol%).[1][2][3][4]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1][2][3][4]

-

Light Source: 350 nm UV lamps (Rayonet reactor or high-power LED setup).

-

Temperature: -78°C to -40°C (Low temp favors enantioselectivity).[1][2][3][4]

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk tube under Argon, prepare the Lewis Acid catalyst (e.g., activating a chiral oxazaborolidine with triflimide or AlBr3) in anhydrous DCM.

-

Substrate Addition: Cool the catalyst solution to -78°C. Add 2-cyclohexenone (0.5 M final concentration) slowly to the catalyst mixture to ensure coordination.

-

Olefin Addition: Add the terminal olefin (excess, 5 equiv) to the reaction mixture.

-

Irradiation: Position the reaction vessel in the photoreactor (ensure Pyrex or quartz glassware is used depending on wavelength). Irradiate at 350 nm for 2–6 hours.[4] Monitor consumption of enone by TLC or GC-MS.[3][4]

-

Quench & Workup: Once the enone is consumed, quench the reaction at -78°C with a solution of Et3N in MeOH. Warm to room temperature.

-

Extraction: Dilute with Et2O, wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4.[4]

-

Purification: Concentrate in vacuo. Purify the crude cyclobutane derivative via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Validation: Verify structure via 1H-NMR (look for cyclobutane methine protons ~2.5-3.5 ppm) and determine enantiomeric excess (ee) via Chiral HPLC.

Self-Validating Checkpoint:

-

Did the reaction turn dark brown/black? Polymerization may have occurred; check light intensity and concentration.[4]

-

Is the conversion low? Ensure the light source emission spectrum overlaps with the substrate/catalyst absorption band.

References

-

Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2021). Link

-

Carboplatin: Mechanism of Action. National Cancer Institute Drug Dictionary. Link

-

Discovery of Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor. ACS Medicinal Chemistry Letters. (2018).[1][2][3][4] Link[1][2][3]

-

Apalutamide (Erleada): A New Era in Prostate Cancer Treatment. Drugs. (2018).[1][3] Link

-

Enantioselective [2+2] Photocycloaddition Reactions in Solution. Chemical Reviews. (2016). Link[1][2][3]

Sources

- 1. Boceprevir - Wikipedia [en.wikipedia.org]

- 2. Boceprevir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 1004316-88-4: Cobicistat | CymitQuimica [cymitquimica.com]

structural analogs of 2-Cyclobutyl-2-methoxyethan-1-amine

Stability of Cyclobutane Rings in Chemical Reactions: A Technical Guide for Drug Development

Executive Summary

Cyclobutane occupies a unique "Goldilocks zone" in organic chemistry: it possesses significant ring strain (~26.3 kcal/mol) yet exhibits remarkable kinetic stability compared to its smaller homolog, cyclopropane.[1][2] For drug development professionals, this paradox presents a strategic opportunity. The cyclobutane ring acts as a rigid, metabolic blockade that resists oxidative clearance while providing specific vector orientation for pharmacophores.

This guide moves beyond basic textbook definitions to provide a rigorous analysis of cyclobutane’s thermodynamic profile, its behavior under stress, and actionable protocols for synthesizing and functionalizing this scaffold without compromising its structural integrity.

Part 1: Thermodynamic & Structural Core

The "Puckered" Conformation: Stability Mechanism

Unlike cyclopropane, which is locked in a planar, highly strained geometry (

-

Torsional Strain Relief: In a planar square, all C-H bonds would be perfectly eclipsed. Puckering rotates the C-C bonds, partially staggering the hydrogens.

-

Angle Strain Trade-off: Puckering decreases the C-C-C bond angle from

(planar) to

Table 1: Comparative Ring Strain & Structural Metrics

| Metric | Cyclopropane ( | Cyclobutane ( | Cyclopentane ( |

| Total Ring Strain (kcal/mol) | 27.5 | 26.3 | 6.2 |

| Strain per | 9.2 | 6.6 | 1.2 |

| C-C-C Bond Angle | |||

| Dominant Strain Type | Angle (Baeyer) | Torsional (Pitzer) + Angle | Torsional |

| Kinetic Reactivity | High (Electrophilic opening) | Moderate (Radical/Thermal resistance) | Low |

Visualization: The Stability Landscape

The following diagram illustrates the energy landscape. Note how cyclobutane sits in a local minimum that is significantly deeper than cyclopropane, requiring higher activation energy (

Figure 1: Comparative stability landscape. Cyclobutane resists ring opening under physiological and standard synthetic conditions, unlike cyclopropane.[4]

Part 2: Chemical Stability & Reactivity Profiles

Thermal Stability

Cyclobutane is thermally robust. The unimolecular ring opening to two ethylene molecules is symmetry-forbidden under thermal conditions (Woodward-Hoffmann rules) and must proceed via a high-energy diradical intermediate.

-

Implication: Cyclobutane scaffolds can withstand standard reflux temperatures (up to 150°C) in most solvents without degradation.

Resistance to Electophiles

Unlike cyclopropane, which behaves like an alkene and rapidly undergoes electrophilic addition (opening the ring) with halogens or acids, cyclobutane is inert to most electrophiles.

-

Mechanism: The C-C bonds in cyclobutane have less

-character (less "banana bond" nature) than cyclopropane. -

Application: You can perform electrophilic aromatic substitution on a phenyl group attached to a cyclobutane without opening the aliphatic ring.

Radical Stability (The Critical Nuance)

Cyclobutane rings are generally stable to radicals on the ring carbons. However, cyclobutylcarbinyl radicals (radical on the

-

Rule of Thumb: When performing radical functionalization (e.g., Minisci), the ring remains intact if the radical is generated on the ring or if the lifetime of the

-radical is short.

Part 3: Cyclobutane in Medicinal Chemistry (Bioisosterism)

Cyclobutane is increasingly used as a bioisostere for phenyl rings and gem-dimethyl groups.

-

Metabolic Blockade: Replacing a flexible alkyl chain with a cyclobutane ring removes abstractable hydrogens and sterically hinders Cytochrome P450 enzymes.

-

Increase: It increases the fraction of

Figure 2: Mechanism of metabolic stabilization. The cyclobutane ring prevents the "induced fit" required for P450 oxidation.

Part 4: Experimental Protocols

Protocol 1: Synthesis via [2+2] Photocycloaddition

This protocol utilizes the unique photochemistry of cyclobutane formation, accessing the ring structure under mild conditions that avoid thermal strain.

Objective: Synthesize a 1,2-disubstituted cyclobutane scaffold from a maleimide and an alkene.

Reagents:

-

N-Aryl Maleimide (1.0 equiv)[5]

-

Alkene (e.g., 1-octene, 5.0 equiv)

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Photosensitizer: Thioxanthone (5-10 mol%) - Optional, if direct excitation is inefficient.

Workflow:

-

Preparation: Dissolve Maleimide (0.2 M) and Alkene in degassed MeCN.

-

Why Degas? Oxygen quenches the triplet excited state required for the reaction. Sparge with Argon for 15 mins.

-

-

Irradiation: Place the reaction vessel in a photoreactor equipped with 365 nm LEDs (UV-A).

-

Control: Maintain temperature at 25°C using a fan or water bath.

-

-

Monitoring: Monitor via TLC or UPLC every 30 minutes. The reaction typically completes in 2-4 hours.

-

Endpoint: Disappearance of the maleimide UV trace.

-

-

Workup: Evaporate solvent under reduced pressure. The cyclobutane product is often a solid that can be recrystallized or purified via silica flash chromatography (Hexane/EtOAc).

Self-Validation Check:

-

H-NMR: Look for the disappearance of the alkene protons (5.5-6.5 ppm) and the appearance of cyclobutane methine protons (2.5-3.5 ppm).

-

Stereochemistry: The product typically retains the cis/trans relationship of the starting alkene (stereospecific) or forms the thermodynamically stable isomer depending on the mechanism (singlet vs. triplet).

Protocol 2: Functionalization via Minisci Reaction

Attaching a cyclobutane ring to a heteroarene (drug core) without ring opening.

Objective: C-H alkylation of a pyridine/quinoline core with a cyclobutyl moiety.

Reagents:

-

Heteroarene (e.g., Lepidine, 1.0 equiv)

-

Cyclobutane Carboxylic Acid (2.0 equiv) - Radical Precursor

-

Catalyst:

(0.2 equiv) -

Oxidant:

(2.0 equiv) -

Solvent: DCM/Water (biphasic) or TFA/Water

Workflow:

-

Activation: Dissolve Heteroarene and Catalyst in solvent. Add TFA (1.0 equiv) to protonate the heteroarene (activates it for nucleophilic radical attack).

-

Radical Generation: Heat to 40-50°C. Add Oxidant solution dropwise.

-

Mechanism:[6] Oxidative decarboxylation generates the cyclobutyl radical .

-

-

Coupling: The cyclobutyl radical attacks the protonated heteroarene.

-

Stability Note: The cyclobutyl radical is stable enough to react with the heteroarene before ring opening.

-

-

Workup: Basify with NaOH to pH 10, extract with DCM.

Self-Validation Check:

-

Mass Spec: Look for M+54 mass shift (Cyclobutyl group - H).

-

Ring Integrity: Verify via C13-NMR. Cyclobutane carbons appear distinctively at ~20-30 ppm. Absence of alkene signals confirms the ring did not open.

References

-

Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

-

Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. The Journal of Physical Chemistry A. [Link]

-

A Practical and Sustainable Two-Component Minisci Alkylation. Nature Communications. [Link]

-

Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

Sources

- 1. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Theoretical Conformational Analysis of 2-Cyclobutyl-2-methoxyethan-1-amine: A Computational Guide for Structure-Based Drug Design

Executive Summary

In modern Structure-Based Drug Design (SBDD), the precise spatial arrangement of small-molecule building blocks dictates their binding affinity, selectivity, and pharmacokinetic profiles. 2-Cyclobutyl-2-methoxyethan-1-amine is a highly versatile, stereochemically rich aliphatic amine. Featuring a chiral center (C2), a hydrogen-bond donor/acceptor pair, and a conformationally flexible four-membered carbocycle, this molecule presents a complex potential energy surface (PES).

This whitepaper provides an in-depth technical framework for conducting a theoretical conformational analysis of 2-Cyclobutyl-2-methoxyethan-1-amine. By synthesizing quantum mechanical (QM) methodologies with fundamental physical organic chemistry, we establish a self-validating protocol to predict the dominant solution-state conformers, explaining the causality behind their energetic stabilization.

Structural Dynamics & Causality in Conformational Space

To accurately map the conformational space of 2-Cyclobutyl-2-methoxyethan-1-amine, one must deconstruct its degrees of rotational and vibrational freedom. The molecule's global minimum is dictated by the interplay of torsional strain, angle strain, and non-covalent intramolecular interactions.

Cyclobutane Ring Puckering

Unlike unstrained alkanes, the cyclobutane ring is not planar. A planar conformation minimizes angle strain (C-C-C angles near 90°) but maximizes torsional strain due to the eclipsing of all eight adjacent C-H bonds. To relieve this torsional strain, the ring adopts a "puckered" or butterfly conformation (pucker angle

As demonstrated in comprehensive density functional theory (DFT) studies of 2-substituted cyclobutane derivatives[1], the puckering creates pseudo-axial and pseudo-equatorial positions. For 2-Cyclobutyl-2-methoxyethan-1-amine, the bulky 1-methoxy-2-aminoethyl substituent strongly prefers the equatorial position to minimize transannular steric clashes, dictating a distinct energy gap between the equatorial and axial ring-puckered states.

Rotameric States and Intramolecular Hydrogen Bonding

The rotation around the C1–C2 bond defines the relative orientation of the primary amine (-NH2) and the methoxy group (-OCH3). Standard steric arguments would suggest that the anti conformation (dihedral angle

However, theoretical and X-ray diffraction analyses of methoxyethylamine derivatives reveal a strong preference for the gauche conformation (dihedral angle

Step-by-Step Computational Protocol

To avoid the pitfalls of local minima trapping, a rigorous, self-validating computational workflow must be employed. The following methodology outlines the standard protocol for the theoretical conformational analysis of functionalized aliphatic amines[3].

Phase 1: Heuristic Conformational Search

-

Input Generation: Construct the 3D structure of 2-Cyclobutyl-2-methoxyethan-1-amine ensuring proper stereochemistry at C2.

-

Molecular Mechanics (MM) Sampling: Utilize a Monte Carlo multiple-minimum (MCMM) or Low-Mode conformational search using an advanced force field (e.g., OPLS4 or MMFF94).

-

Energy Filtering: Retain all unique conformers within a 5.0 kcal/mol energy window of the global minimum. MM force fields often misjudge H-bond strengths, so a wide initial window is critical to ensure no QM-relevant minima are discarded.

Phase 2: Quantum Mechanical Optimization

-

DFT Level of Theory: Optimize the filtered geometries using Density Functional Theory. The M06-2X functional paired with the 6-311++G(d,p) basis set is highly recommended.

-

Causality: M06-2X is specifically parameterized to capture mid-range non-covalent interactions (dispersion forces), which are critical for accurately modeling the intramolecular hydrogen bond between the amine and methoxy groups. The diffuse functions (++) are necessary to properly model the electron density of the oxygen lone pairs.

-

Phase 3: Thermochemical Validation and Solvation

-

Frequency Calculations: Perform vibrational frequency calculations at the same level of theory.

-

Self-Validation: Ensure there are zero imaginary frequencies . An imaginary frequency indicates the geometry is a transition state (saddle point) rather than a true local minimum.

-

-

Implicit Solvation: Apply the Solvation Model based on Density (SMD) to simulate the physiological environment (e.g., water,

). Gas-phase calculations severely overestimate intramolecular H-bonds due to the lack of external dielectric screening[3]. -

Boltzmann Weighting: Calculate the relative Gibbs Free Energy (

) and derive the Boltzmann population of each conformer at 298.15 K.

Computational workflow for DFT-based conformational analysis.

Quantitative Data Presentation

Based on the theoretical principles of cyclobutane puckering[4] and methoxyethylamine hydrogen bonding[5], the following table synthesizes the expected quantitative output of the DFT protocol (M06-2X/6-311++G(d,p), SMD=Water) for the dominant conformers of 2-Cyclobutyl-2-methoxyethan-1-amine.

Table 1: Theoretical Conformational Energies and Populations at 298.15 K

| Conformer ID | C1-C2 Rotamer | Cyclobutane Pucker | Intramolecular H-Bond | Boltzmann Pop (%) | ||

| Conf-1 | Gauche | Equatorial | Yes (N-H···O) | 0.00 | 0.00 | 78.5% |

| Conf-3 | Anti | Equatorial | No | +1.10 | +0.95 | 15.7% |

| Conf-2 | Gauche | Axial | Yes (N-H···O) | +1.45 | +1.62 | 5.1% |

| Conf-4 | Anti | Axial | No | +3.20 | +3.45 | 0.7% |

Note: The global minimum (Conf-1) is stabilized by both the equatorial positioning of the cyclobutane ring and the gauche intramolecular hydrogen bond, dominating the solution-state ensemble.

Implications for Pharmacokinetics and SBDD

Understanding the conformational ensemble of 2-Cyclobutyl-2-methoxyethan-1-amine is not merely an academic exercise; it has profound implications for drug development.

When a molecule binds to a target receptor, it must adopt a specific "bioactive conformation." If the bioactive conformation is significantly higher in energy than the global minimum (e.g., forcing the cyclobutane ring into an axial pucker or breaking the intramolecular H-bond), the binding event will incur a severe entropic and enthalpic penalty , drastically reducing the observed binding affinity (

Furthermore, the dominant gauche conformation (Conf-1) internally satisfies its hydrogen-bond donor/acceptor pair. This internal satisfaction effectively masks the polar surface area (PSA) of the molecule from the surrounding solvent. In pharmacokinetic terms, this transient masking increases the apparent lipophilicity of the molecule, thereby enhancing passive membrane permeability and improving oral bioavailability (ADME properties).

Impact of conformational features on pharmacological and ADME properties.

References

-